![molecular formula C19H22ClFN2O3S B2740192 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide CAS No. 1209409-75-5](/img/structure/B2740192.png)
1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659, and it belongs to the class of sulfonamide-containing kinase inhibitors. It has been found to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Acceleration of Reaction Rates
One application involves the study of methanesulfonyl fluoride as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, where it reacts with the enzyme to produce a methanesulfonyl enzyme derivative. This research highlights the impact of substituted ammonium ions on the rate of reaction, indicating a significant increase in reaction rates with specific ions, which may provide insights into enzyme inhibition mechanisms and the design of enzyme inhibitors (Kitz & Wilson, 1963).
Structural Analysis
Structural analysis of derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has provided detailed insights into molecular conformations and hydrogen bonding patterns. These studies are crucial for understanding the molecular geometry and potential interactions in biological systems, offering a foundation for the development of new compounds with tailored properties (Gowda, Foro, & Fuess, 2007).
Synthesis of Derivatives
Research on new synthetic approaches to phenylmethanesulfonamide derivatives showcases the development of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating high reactivity and potential for further chemical transformations. This opens up new pathways for the synthesis of complex organic molecules (Aizina, Levkovskaya, & Rozentsveig, 2012).
Reaction with Acetylcholinesterase
Studies have also focused on the interaction of methanesulfonates with acetylcholinesterase, forming an inactive methanesulfonyl-enzyme derivative. This research is vital for understanding the mechanisms of enzyme inhibition and could lead to the development of novel therapeutic agents (Greenspan & Wilson, 1970).
Chemoselective N-Acylation
The development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents showcases their utility in organic synthesis. Such reagents offer good chemoselectivity, making them valuable tools for the synthesis of complex organic compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O3S/c20-17-3-1-2-15(12-17)14-27(24,25)22-13-19(23-8-10-26-11-9-23)16-4-6-18(21)7-5-16/h1-7,12,19,22H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJDFLZSBBAKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide |
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